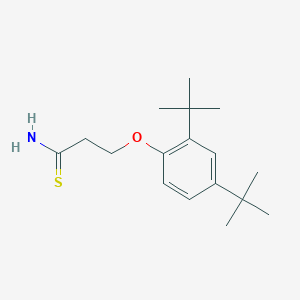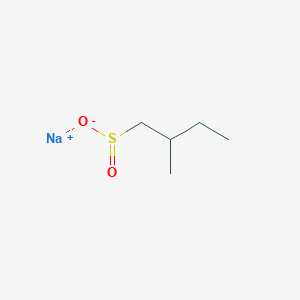
Sodium 2-methylbutane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methylbutane-1-sulfinate is an organosulfur compound with the molecular formula C5H11NaO2S. It is a sodium salt of 2-methylbutane-1-sulfinic acid and is used as a versatile building block in organic synthesis. This compound is particularly valued for its ability to form various sulfur-containing compounds, making it a crucial reagent in the field of organosulfur chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium 2-methylbutane-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 2-methylbutane-1-sulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the neutralization of 2-methylbutane-1-sulfinic acid with sodium hydroxide, followed by crystallization and purification steps to obtain the final product. The industrial methods are optimized for efficiency, cost-effectiveness, and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-methylbutane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions.
Major Products Formed
Sulfonic Acids: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides and Sulfones: Formed through substitution reactions.
Applications De Recherche Scientifique
Sodium 2-methylbutane-1-sulfinate has a wide range of applications in scientific research:
Chemistry: Used as a sulfonylating, sulfenylating, and sulfinylating reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers
Mécanisme D'action
The mechanism of action of sodium 2-methylbutane-1-sulfinate involves its ability to donate sulfonyl, sulfenyl, and sulfinyl groups to various substrates. This reactivity is facilitated by the presence of the sulfinic acid moiety, which can undergo nucleophilic attack, leading to the formation of new sulfur-containing compounds. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium methanesulfinate
- Sodium ethanesulfinate
- Sodium benzenesulfinate
Uniqueness
Compared to other sodium sulfinates, sodium 2-methylbutane-1-sulfinate is unique due to its branched alkyl chain, which can influence its reactivity and the steric effects in chemical reactions. This uniqueness makes it particularly useful in the synthesis of complex organosulfur compounds .
Propriétés
Formule moléculaire |
C5H11NaO2S |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
sodium;2-methylbutane-1-sulfinate |
InChI |
InChI=1S/C5H12O2S.Na/c1-3-5(2)4-8(6)7;/h5H,3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |
Clé InChI |
SKXGIOOMCDJHMG-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)CS(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13181824.png)
![1-[Benzyl(propan-2-yl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13181834.png)
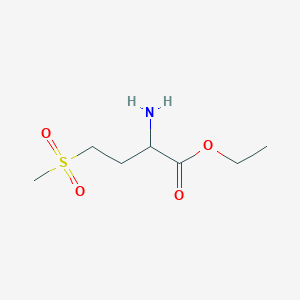
![2-(1-{[(Benzyloxy)carbonyl]amino}ethyl)pyrimidine-5-carboxylic acid](/img/structure/B13181846.png)
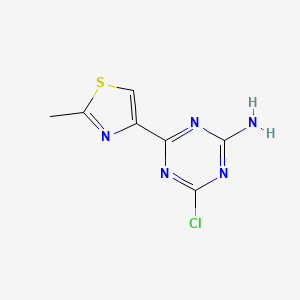
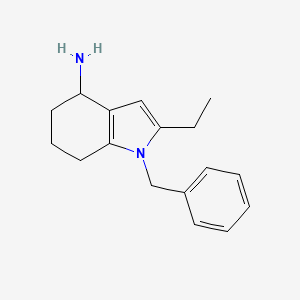
![3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfanyl-pentanoic Acid](/img/structure/B13181869.png)
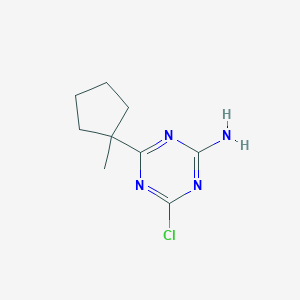
![(1R,3R,6S,7R)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carboxylic acid hydrochloride](/img/structure/B13181874.png)
![1-[(Methylamino)methyl]cyclohexan-1-amine](/img/structure/B13181887.png)
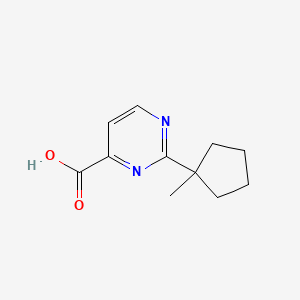
![({[1-(Chloromethyl)cyclopropyl]methoxy}methyl)benzene](/img/structure/B13181910.png)
